Ethyl-4-piperidinoyl-acetate
Description
Ethyl 4-piperidinoyl-acetate, also known as ethyl 2-(piperidin-4-yl)acetate (CAS: Not explicitly listed in evidence, but structurally analogous to compounds in ), is a piperidine derivative with an ethyl ester-linked acetic acid moiety at the 4-position of the piperidine ring. This compound is characterized by its molecular formula C₉H₁₇NO₂, molecular weight 171.24 g/mol, and a calculated logP (octanol-water partition coefficient) of 0.78, indicating moderate lipophilicity . It is soluble in water (~25.6 mg/mL) and serves as a versatile intermediate in pharmaceutical synthesis due to its reactive piperidine core and ester functionality.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 3-oxo-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h8,11H,2-7H2,1H3 |
InChI Key |
XYUGXVXOPAJQKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1CCNCC1 |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and physicochemical properties of ethyl 4-piperidinoyl-acetate and related compounds:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
Lipophilicity (logP):
- The 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibits the highest logP (2.15) due to steric shielding from methyl groups, reducing polarity .
- The trifluoroacetyl group in Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate introduces polarity but is offset by the electron-withdrawing effect of fluorine, resulting in a moderate logP (1.45) .
Solubility:
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